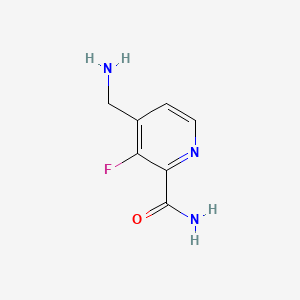
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the introduction of the aminomethyl group through reductive amination, followed by the introduction of the fluorine atom via electrophilic fluorination. The carboxamide group can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The carboxamide group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine-2-carboxamide: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoropyridine-2-carboxamide: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-3-chloropyridine-2-carboxamide: Substitution of fluorine with chlorine alters its chemical behavior.
Uniqueness: 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide is unique due to the combined presence of the aminomethyl, fluorine, and carboxamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
4-(aminomethyl)-3-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-4(3-9)1-2-11-6(5)7(10)12/h1-2H,3,9H2,(H2,10,12) |
InChI Key |
FZAAURBUJKNGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















